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Compound of Interest

2-Amino-6-chloro-3-
Compound Name:
methylquinoline

Cat. No.: B151232

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
numerous therapeutic agents. Among its derivatives, the 2-aminoquinoline core has emerged
as a particularly versatile and privileged structure, demonstrating a broad spectrum of
pharmacological activities. Its unique electronic properties and the reactive nature of the C2-
amino group allow for extensive chemical modifications, leading to the development of potent
and selective agents targeting a range of biological pathways. This technical guide provides an
in-depth exploration of the reactivity of the 2-aminoquinoline scaffold, detailing synthetic
methodologies, key reactions, and its role in the development of novel therapeutics.

Physicochemical Properties of 2-Aminoquinoline

The foundational 2-aminoquinoline molecule possesses distinct physicochemical properties
that influence its reactivity and biological interactions.
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Property Value Source
CAS Number 580-22-3 [11[2]
Molecular Formula CoHsNz2 [1][2]
Molecular Weight 144.17 g/mol [1]
Melting Point 126-131 °C [1]

pKa 3.43 (at 20°C) [1]
LogP 1.87 [1]
Appearance Light yellow to brown solid [1]

" Soluble in Chloroform,
Solubility Methanol [1]
ethano

Synthetic Approaches to the 2-Aminoquinoline Core

The synthesis of 2-aminoquinolines can be broadly categorized into two main strategies: the
construction of the quinoline ring with a pre-installed amino or nitro group (which is
subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[3]

Classical Synthesis: The Friedlander Annulation

A well-established and versatile method for constructing the quinoline ring is the Friedlander
annulation. This reaction involves the condensation of a 2-aminobenzaldehyde or 2-
aminoketone with a compound containing an a-methylene group, such as a ketone or nitrile, in
the presence of an acid or base catalyst.[1][4]

Experimental Protocol: Friedlander Synthesis of 2-Phenylquinoline[3]
e Reactants:

o 2-aminobenzaldehyde (1.21 g, 10 mmol)

o Acetophenone (1.20 g, 10 mmol)

e Solvent: Ethanol (20 mL)
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o Catalyst: Potassium hydroxide (0.56 g, 10 mmol)

e Procedure:

o Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

[¢]

[e]

o

[¢]

Add potassium hydroxide to the solution.
Reflux the reaction mixture for 4 hours.
After cooling to room temperature, pour the mixture into ice water (100 mL).

Collect the resulting precipitate by filtration.

o Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

» Expected Yield: ~85%
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Caption: Workflow for Friedlander Synthesis.
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Modern Synthetic Techniques: Buchwald-Hartwig
Amination

For the direct introduction of an amino group onto a pre-formed quinoline ring, the Buchwald-
Hartwig amination has become a cornerstone of modern organic synthesis. This palladium-
catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a
wide range of amines.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine[3]

Reactants:

o 2-chloroquinoline (1.63 g, 10 mmol)
o Morpholine (1.04 g, 12 mmol)
o Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 92 mg, 0.1 mmol)
» Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)
e Base: Sodium tert-butoxide (1.15 g, 12 mmol)
e Solvent: Toluene (20 mL)
» Procedure:

o In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide,
Pdz(dba)s, and XPhos.

o Evacuate and backfill the tube with argon three times.

o Add toluene and morpholine via syringe.

o Heat the reaction mixture at 100 °C for 12 hours.

o After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

o Concentrate the filtrate under reduced pressure.
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o Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate)
to yield 2-morpholinoquinoline.

o Expected Yield: ~95%

Reactivity of the 2-Aminoquinoline Scaffold

The 2-aminoquinoline scaffold can undergo a variety of chemical transformations at the amino
group, the quinoline ring, or both, allowing for the synthesis of a diverse library of derivatives.

Reactions at the Amino Group

The exocyclic amino group at the C2 position is a key site for functionalization. It can readily
undergo reactions such as acylation, alkylation, and condensation to form amides,
secondary/tertiary amines, and imines, respectively. These modifications are crucial for
modulating the biological activity and physicochemical properties of the resulting compounds.

Electrophilic Aromatic Substitution

The quinoline ring itself is susceptible to electrophilic aromatic substitution. The position of
substitution is influenced by the reaction conditions and the directing effects of the amino group
and the nitrogen atom in the heterocycle.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction on N-arylacetamides can be used to prepare 2-chloroquinoline-
3-carbaldehyde derivatives, which serve as key intermediates for the synthesis of 2-
aminoquinoline-3-carbaldehydes.[5] These carbaldehydes are versatile building blocks for
further elaboration.

Biological Activities and Therapeutic Potential

2-Aminoquinoline derivatives exhibit a remarkable range of pharmacological activities, making
them attractive candidates for drug development.[6][7][8]

Anticancer Activity

A significant area of research has focused on the anticancer potential of 2-aminoquinolines.[6]
[8] These compounds often exert their effects by inhibiting key signaling pathways that are
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dysregulated in cancer.

» Kinase Inhibition: Many 2-aminoquinoline derivatives act as inhibitors of receptor tyrosine
kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal
growth factor receptor 2 (HER-2).[6] By blocking these receptors, they can disrupt
downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are
crucial for cancer cell proliferation, survival, and metastasis.[1][6]
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Caption: PI3K/Akt/mTOR Pathway Inhibition.
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A study on novel 2-morpholino-4-anilinoquinoline derivatives demonstrated potent anticancer
activity against the HepG2 cancer cell line, with some compounds showing high selectivity for
cancer cells.[9]

Compound ICso0 against HepG2 (uM)
3c 11.42

3d 8.50

3e 12.76

Data from a study on 2-morpholino-4-anilinoquinoline derivatives.[9]

Antimicrobial and Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[6][10] 2-
Aminoquinoline derivatives have also shown potent activity against Plasmodium falciparum,
including chloroquine-resistant strains.[6] The proposed mechanism involves the inhibition of
hemozoin biocrystallization in the parasite's digestive vacuole.[6]

Furthermore, certain 2-aminoquinoline derivatives have demonstrated significant antimicrobial
activity against various bacterial strains. For instance, compound 3h showed an ICso of 0.10 +
0.02 pM against B. subtilis and 0.13 £ 0.01 pM against E. coli.[11] Compound 3i was highly
active against E. coli (ICso: 0.11 £ 0.01 pM) and C. viswanathii (ICso: 0.10 £ 0.05 pM).[11]
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Caption: Antimalarial Action of 2-Aminoquinolines.

In Vitro Evaluation Workflow

The discovery and development of novel 2-aminoquinoline derivatives as therapeutic agents
typically follow a structured workflow, from initial synthesis to biological evaluation.
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Caption: General In Vitro Evaluation Workflow.

Conclusion
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The 2-aminoquinoline scaffold represents a rich and versatile platform for the development of
novel therapeutic agents. Its synthetic tractability, coupled with a diverse pharmacological
profile, underscores its significance in medicinal chemistry. The continued exploration of new
synthetic methodologies and a deeper understanding of the structure-activity relationships of its
derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of
diseases. This guide serves as a foundational resource for researchers engaged in the
exploration and exploitation of the 2-aminoquinoline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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